

Risankizumab Demonstrates Superior Efficacy Over Fumaric Acid Esters in Psoriasis Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fumaric Acid*

Cat. No.: *B7769037*

[Get Quote](#)

A head-to-head clinical trial has revealed that risankizumab, a monoclonal antibody targeting interleukin-23 (IL-23), is significantly more effective than **fumaric acid** esters (FAEs) for the treatment of moderate-to-severe plaque psoriasis in adult patients who are candidates for systemic therapy. The study findings indicate that risankizumab leads to earlier and more substantial improvements in skin clearance and overall disease activity.

Risankizumab's targeted approach in inhibiting the IL-23 inflammatory pathway provides a distinct advantage over the broader immunomodulatory effects of FAEs. This is reflected in the key efficacy endpoints from a phase III randomized, active-controlled, open-label study, where risankizumab showed markedly higher response rates compared to FAEs at week 24.^{[1][2]}

Comparative Efficacy Data

The following table summarizes the key efficacy outcomes from the pivotal phase III clinical trial comparing risankizumab and **fumaric acid** esters at 24 weeks of treatment.^{[1][2]}

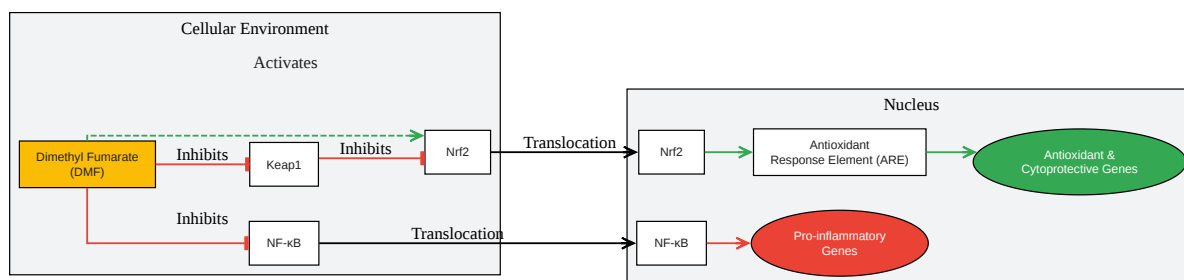
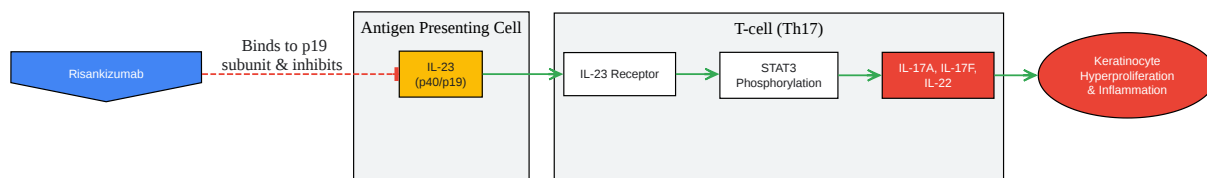
Efficacy Endpoint	Risankizumab (n=60)	Fumaric Acid Esters (n=60)	P-value
PASI 90	83.3%	10.0%	< 0.001
PASI 100	50.0%	5.0%	< 0.001
PASI 75	98.3%	33.3%	< 0.001
PASI 50	100%	53.3%	< 0.001
sPGA of Clear or Almost Clear	93.3%	38.3%	< 0.001

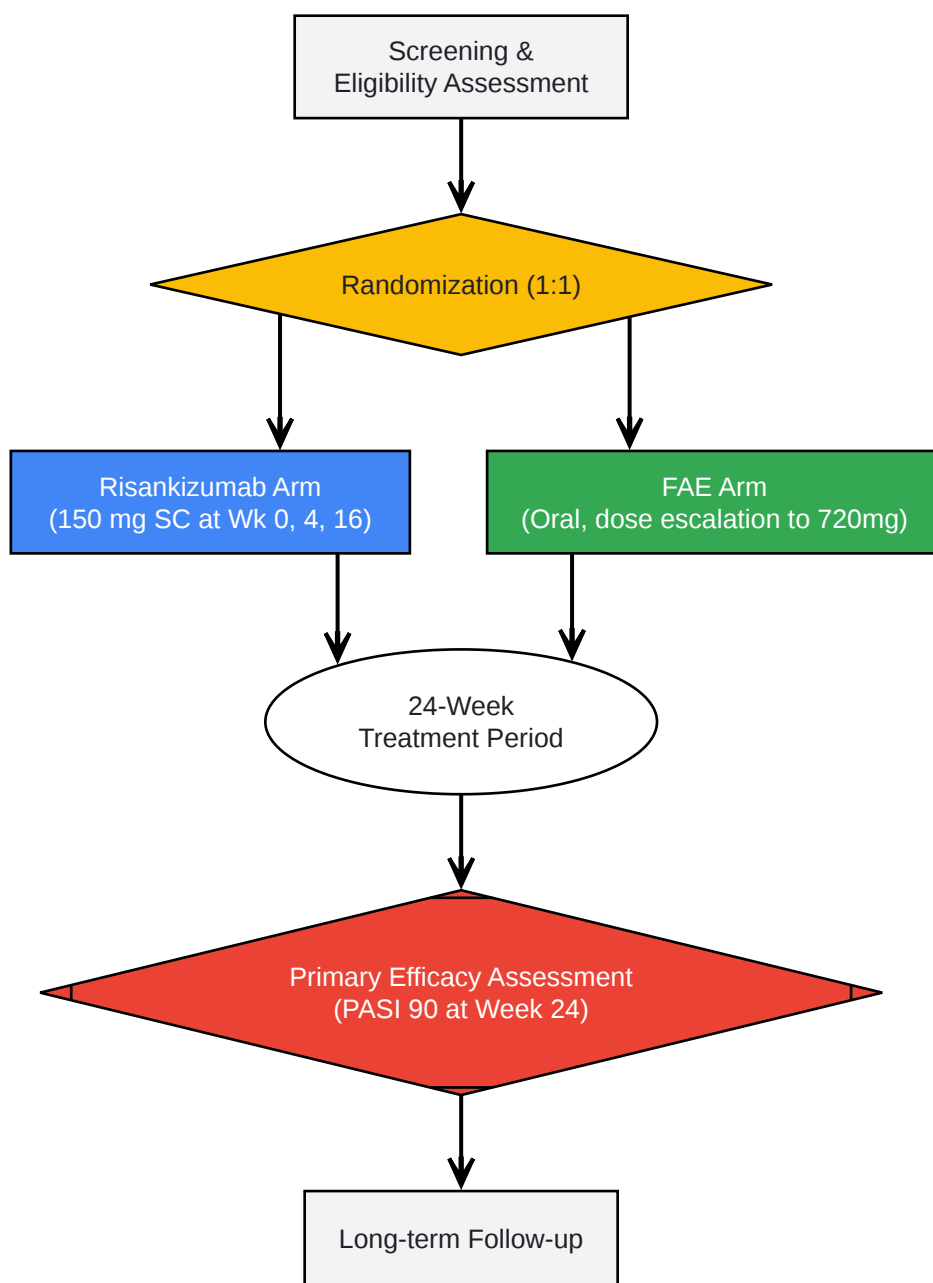
Mechanisms of Action

Risankizumab: This humanized IgG1 monoclonal antibody selectively binds to the p19 subunit of the IL-23 cytokine.[3] This action prevents IL-23 from interacting with its receptor, thereby inhibiting the release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers in the pathogenesis of psoriasis.

Fumaric Acid Esters (FAEs): The primary active component of FAEs is dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF). Their mechanism is multifactorial, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant and cytoprotective genes. FAEs also appear to modulate the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory cytokines.

Signaling Pathway Diagrams





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sensusimpact.com [sensusimpact.com]
- 2. Direct comparison of risankizumab and fumaric acid esters in systemic therapy-naïve patients with moderate-to-severe plaque psoriasis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Risankizumab Demonstrates Superior Efficacy Over Fumaric Acid Esters in Psoriasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769037#assessing-the-efficacy-of-risankizumab-versus-fumaric-acid-esters-for-psoriasis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com